molecular formula C25H19N7OS B15283529 1-({6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-2-(pyridin-2-yl)-1H-benzimidazole

1-({6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-2-(pyridin-2-yl)-1H-benzimidazole

Cat. No.: B15283529
M. Wt: 465.5 g/mol
InChI Key: QMHRPNIOGAZVIH-SDNWHVSQSA-N
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Description

Methyl 4-[2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)vinyl]phenyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a unique combination of pyridine, benzimidazole, triazole, and thiadiazole rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)vinyl]phenyl ether typically involves multiple steps, starting with the preparation of the individual ring systems. The triazole and thiadiazole rings can be synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide. The benzimidazole ring is often prepared via the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The final step involves the coupling of these ring systems under specific conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)vinyl]phenyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of methyl 4-[2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)vinyl]phenyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)vinyl]phenyl ether is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C25H19N7OS

Molecular Weight

465.5 g/mol

IUPAC Name

6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[(2-pyridin-2-ylbenzimidazol-1-yl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C25H19N7OS/c1-33-18-12-9-17(10-13-18)11-14-23-30-32-22(28-29-25(32)34-23)16-31-21-8-3-2-6-19(21)27-24(31)20-7-4-5-15-26-20/h2-15H,16H2,1H3/b14-11+

InChI Key

QMHRPNIOGAZVIH-SDNWHVSQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=C4C6=CC=CC=N6

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=C4C6=CC=CC=N6

Origin of Product

United States

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